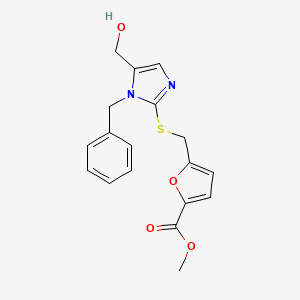

methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate

Description

This compound features a furan-2-carboxylate ester core substituted at position 5 with a methyl group connected via a thioether linkage to a 1-benzyl-5-(hydroxymethyl)-1H-imidazole moiety. The thioether bridge contributes to chemical stability compared to thiol-containing analogs .

Properties

IUPAC Name |

methyl 5-[[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-23-17(22)16-8-7-15(24-16)12-25-18-19-9-14(11-21)20(18)10-13-5-3-2-4-6-13/h2-9,21H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWKIPMNVIQNJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CSC2=NC=C(N2CC3=CC=CC=C3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzyl group and the hydroxymethyl group. The furan ring is then synthesized and attached to the imidazole derivative through a thioether linkage. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Conversion of the hydroxymethyl group to a carboxyl group results in the formation of a carboxylic acid derivative.

Reduction: Reduction of the ester group yields an alcohol.

Substitution: Substitution of the benzyl group can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s imidazole ring is of interest for its potential biological activity, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing into its potential as a drug candidate for various diseases, including cancer and infectious diseases.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or metalloenzymes. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences

Key Observations :

- Benzyl vs. Methyl/Chlorobenzyl : The target’s benzyl group increases lipophilicity compared to methyl () but is less electron-withdrawing than 4-chlorobenzyl () .

- Thioether vs. Thiol : The thioether in the target and offers greater oxidative stability than the thiol in , which may undergo dimerization or oxidation .

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Properties Based on Substituents

Biological Activity

Methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate is a compound that has drawn attention due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, focusing on its cytotoxicity and antibacterial properties.

Synthesis

The synthesis of this compound involves several steps, including the preparation of the imidazole derivative and subsequent reactions to introduce the furan carboxylate moiety. The process typically utilizes starting materials such as furfuryl alcohol and various benzyl derivatives.

Cytotoxicity

Recent studies have demonstrated that derivatives of methyl 5-(hydroxymethyl)-2-furan carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance, an amine derivative showed an IC50 value of 62.37 µg/mL against the HeLa cell line, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Amine Derivative | HeLa | 62.37 |

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | HepG2 | Not specified |

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | Vero | Not specified |

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Notably, it exhibited a Minimum Inhibitory Concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus ATCC25923, showcasing its effectiveness against Gram-positive bacteria .

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Properties :

Q & A

Advanced Research Question

- Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions (e.g., endothermic peaks at 150–200°C) .

- Thermogravimetric Analysis (TGA) : Quantifies mass loss due to decomposition (e.g., 5% weight loss at 180°C) .

- Kinetic studies : Isothermal TGA under nitrogen/oxygen atmospheres to model degradation kinetics (activation energy via Flynn-Wall-Ozawa method) .

How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or docking results)?

Advanced Research Question

- Cross-validation : Compare experimental NMR/X-ray data with density functional theory (DFT) calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

- Docking refinement : Use flexible ligand-receptor models (e.g., AutoDock Vina) to account for conformational changes, validated by mutagenesis or isothermal titration calorimetry (ITC) .

- Statistical analysis : Apply Bayesian inference to reconcile conflicting datasets (e.g., outlier detection in NMR peaks) .

What strategies are effective for identifying biological targets and elucidating mechanisms of action?

Advanced Research Question

- Molecular docking : Screen against protein databases (PDB) to predict binding to enzymes (e.g., cytochrome P450) or receptors .

- Enzyme inhibition assays : Measure IC values using fluorogenic substrates (e.g., β-lactamase inhibition) .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and gene expression (qPCR) in disease models (e.g., cancer cell lines) .

How can regioselectivity challenges in imidazole functionalization be addressed?

Advanced Research Question

- Protecting groups : Temporarily block reactive sites (e.g., hydroxymethyl with tert-butyldimethylsilyl ether) during benzylation .

- Catalytic control : Use transition-metal catalysts (e.g., Pd/Cu for Ullmann coupling) to direct substitutions to the 1- and 5-positions of imidazole .

- Kinetic vs. thermodynamic control : Adjust reaction time/temperature to favor desired regioisomers .

What analytical techniques are most reliable for purity assessment and impurity profiling?

Basic Research Question

- HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection (λ = 254 nm) to quantify impurities (<0.1%) .

- FTIR : Confirm functional groups (e.g., ester C=O stretch at 1720 cm, imidazole N-H at 3400 cm) .

- Elemental analysis : Match calculated/experimental C/H/N/S percentages (deviation <0.4%) .

What are the best practices for long-term storage and handling to maintain compound integrity?

Basic Research Question

- Storage : Protect from light and moisture in amber vials with desiccants (silica gel) at –20°C .

- Stability testing : Monitor degradation via accelerated aging (40°C/75% RH for 6 months) with periodic HPLC analysis .

- Handling : Use inert atmospheres (argon) for hygroscopic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.